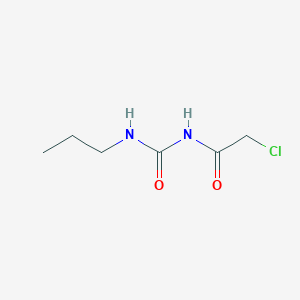

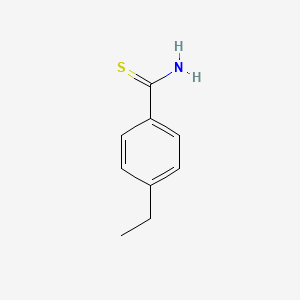

4-Ethylbenzenecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates in Drug Development

- Synthesis of Febuxostat Intermediates : 4-Ethylbenzenecarbothioamide derivatives are used in the synthesis of intermediates for febuxostat, a gout medication. In a study, 4-hydroxybenzenecarbothioamide was prepared and used to synthesize 2-(4-hydroxy phenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in febuxostat production (Liu Jian-p, 2014).

Chemical Reactions and Modifications

- Bioorthogonal Aldehyde Introduction : this compound derivatives can be used in chemical reactions to introduce bioorthogonal aldehyde functionality into proteins. This functionality can be used for tagging proteins and labeling living cells (Gavrilyuk et al., 2012).

Solubility and Micelle Formation

- Study of Solvent Mixtures : A novel thio-based cationic surfactant related to this compound was synthesized and its solubility in different solvent mixtures was studied. The critical micelle concentration of the compound varied with solvent mixture ratios, demonstrating the influence of solvent properties on micelle formation (Ullah et al., 2014).

Unique Chemical Structures and Properties

- Development of Unique Compounds : Chemical structures and properties of compounds related to this compound have been explored. For example, a study synthesized a compound with a unique selenium-containing structure and investigated its reactivity and properties (Nakayama et al., 1998).

Pharmacological Potential and Applications

- Anticonvulsant Properties : Derivatives of this compound have been investigated for their anticonvulsant properties. For instance, 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue, has shown effectiveness against seizures in animal models (Diouf et al., 1997).

Dermal Absorption and Metabolism

- Study of Paraben Hydrolysis : In a study on paraben metabolism in skin, it was shown that parabens are hydrolyzed to 4-hydroxybenzoic acid, a compound related to this compound. This highlights the importance of understanding the dermal absorption and metabolism of such compounds (Jewell et al., 2007).

Environmental and Safety Considerations

- Degradation and Toxicity Studies : this compound derivatives are involved in environmental studies. For example, the degradation of compounds like ethylbenzene, which can lead to oxidative DNA damage, has been studied to understand their environmental impact and safety (Midorikawa et al., 2004).

Eigenschaften

IUPAC Name |

4-ethylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXLHZFMEVVUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368879 |

Source

|

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

57774-76-2 |

Source

|

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)

![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)

![2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B1361946.png)

![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)

![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)